Oxamyl

Description

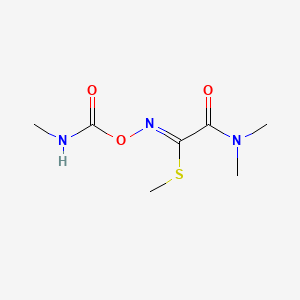

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl (1Z)-2-(dimethylamino)-N-(methylcarbamoyloxy)-2-oxoethanimidothioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3O3S/c1-8-7(12)13-9-5(14-4)6(11)10(2)3/h1-4H3,(H,8,12)/b9-5- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZAUOCCYDRDERY-UITAMQMPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)ON=C(C(=O)N(C)C)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNC(=O)O/N=C(/C(=O)N(C)C)\SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N3O3S | |

| Record name | OXAMYL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5099 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10860293 | |

| Record name | Methyl (1Z)-2-(dimethylamino)-N-[(methylcarbamoyl)oxy]-2-oxoethanimidothioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10860293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Oxamyl is a white, crystalline solid, with slight sulfurous odor. Used as an insecticide, nematicide and acaricide on many field crops, vegetables, fruits, and ornamentals. (EPA, 1998), Colorless or white solid with sulfurous or garlic-like odor; [HSDB] | |

| Record name | OXAMYL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5099 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Oxamyl | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6474 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

Decomposes on distillation | |

| Record name | OXAMYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6453 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Soluble at 77.0 °F (280g/kg) (NTP, 1992), Solubility (g/100 ml @ 25 °C): acetone, 67; ethanol, 33; 2-propanol, 11; methanol, 144; toluene, 1, In water, 280 g/l @ 25 °C | |

| Record name | OXAMYL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5099 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | OXAMYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6453 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.97 g/cu cm @ 25 °C | |

| Record name | OXAMYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6453 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00023 mmHg at 77 °F (EPA, 1998), 0.00023 [mmHg], 0.00023 mm Hg @ 20-25 °C | |

| Record name | OXAMYL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5099 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Oxamyl | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6474 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | OXAMYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6453 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White crystalline solid, Colorless crystals | |

CAS No. |

23135-22-0; 97502-85-7, 23135-22-0, 32817-80-4 | |

| Record name | OXAMYL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5099 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | OXAMYL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=379588 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Oxamyl | |

| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |

| URL | https://www.epa.gov/aegl/oxamyl-results-aegl-program | |

| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |

| Record name | Methyl (1Z)-2-(dimethylamino)-N-[(methylcarbamoyl)oxy]-2-oxoethanimidothioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10860293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N',N'-dimethylcarbamoyl(methylthio)methylenamine N-methylcarbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.299 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OXAMYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6453 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

212 to 216 °F Pure compound changes to different form upon melting, with a melting point of 226 to 230 °F. (EPA, 1998), 100-102 °C, changes to a different crystalline form, mp 108-110 °C | |

| Record name | OXAMYL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5099 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | OXAMYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6453 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis and Manufacturing Processes of Oxamyl

Established Industrial Synthesis Routes

The industrial production of oxamyl (B33474) typically involves a multi-step synthesis. One established route for the preparation of this compound is described as a sequence of reactions starting with the chlorination of the oxime of methyl glycolate. This intermediate then undergoes a reaction with methanethiol (B179389) in the presence of an alkali. The resulting product is subsequently reacted with dimethylamine, followed by conversion to the final carbamate (B1207046) structure through a reaction with methyl isocyanate. nih.gov

It is noted that this compound is often not isolated as a technical material (TC) in its pure form during manufacturing. Instead, the synthesis process commonly involves diluting the product with a solvent to achieve specific nominal concentrations, such as 42% and 24% (w/w) this compound in a technical concentrate (TK) fao.org. This technical concentrate is the form that is often registered for use fao.org.

Novel Synthetic Methodologies for this compound and Related Compounds

Research continues into developing novel synthetic approaches for this compound and related compounds, aiming for improved efficiency, yield, or reduced environmental impact. While specific details on novel industrial-scale syntheses of this compound itself are less commonly disclosed in publicly available literature compared to established routes, research on related carbamates and oxime carbamates provides insights into potential new methodologies.

Studies on the synthesis of oxalyl- and this compound-hydrazides, for instance, have explored new processes involving the reaction of oxamide (B166460) or diacetyloxamide with specific hydrazine (B178648) derivatives. One such patented process describes contacting oxamide or diacetyloxamide with a hydrazine derivative of a defined formula, typically carried out within a temperature range of room temperature to 100°C, and more specifically between 30°C and 80°C. google.comgoogle.com This highlights the ongoing investigation into alternative starting materials and reaction conditions for the synthesis of related structures, which could potentially inform future this compound synthesis methods.

Furthermore, novel synthetic methods for other carbamate compounds and intermediates, such as the synthesis of N,N´-diacetyloxamide from oxamide under specific catalyzed conditions (e.g., acid-catalyzed or triethylamine-catalyzed), demonstrate the exploration of different reaction pathways and catalysts in carbamate chemistry. sci-int.com

Preparation and Characterization of Crystalline Forms of this compound

This compound is known to exist as a crystalline solid nih.govwikipedia.org. The preparation and characterization of its crystalline forms are important for understanding its physical properties, stability, and formulation behavior. Pure this compound is described as a white crystalline solid with a melting point typically around 99.8°C, which can change to a dimorphic form with a melting point of 108-110°C wikipedia.orgfao.org.

The crystal structure of this compound has been characterized using techniques such as X-ray diffraction. Studies have shown that the asymmetric unit of this compound crystals can comprise two independent molecules. The crystal structure is stabilized by intermolecular hydrogen bonds, including N—H···O and C—H···O interactions, which link adjacent molecules to form chains and ultimately a three-dimensional network. nih.goviucr.org

A novel crystalline form of this compound, referred to as crystalline modification I, has been reported. A process for preparing this crystalline form involves dissolving this compound in a non-aqueous solvent or a mixture of non-aqueous solvents, followed by precipitation of the dissolved compound as crystalline modification I, and subsequent isolation. google.com Amorphous this compound can be used as the starting material for this crystallization process google.com. The characterization of such crystalline forms often involves techniques like X-ray powder diffraction (XRPD) to identify the specific crystal structure google.com.

Derivatization Studies and Related Compound Synthesis (e.g., Hydrazides)

Derivatization studies of this compound and the synthesis of related compounds are conducted for various purposes, including the development of new analytical methods, understanding metabolic pathways, and exploring new chemical entities.

One area of derivatization involves the synthesis of this compound-related hydrazides. As mentioned earlier, processes for preparing this compound-hydrazide have been developed, often involving the reaction of oxamic acid esters or related oxamide derivatives with hydrazine or substituted hydrazines. google.comgoogle.com These studies contribute to the broader understanding of the reactivity of the this compound structure and provide pathways to synthesize related nitrogen-containing compounds.

Another important aspect of related compound synthesis involves the metabolites and degradation products of this compound. For analytical purposes and environmental fate studies, synthesized standards of this compound metabolites, such as this compound oxime (methyl N,N-dimethyl-N-hydroxy-1-thio-oxamimidate) and dimethylcyanoformamide (DMCF), are crucial. core.ac.ukscholaris.ca These compounds are synthesized to allow for their identification and quantification in various matrices like soil, water, and plant tissues core.ac.ukscholaris.ca.

Environmental Fate and Transport of Oxamyl

Degradation Pathways in Environmental Compartments

The environmental persistence and transformation of Oxamyl (B33474) are governed by several key degradation pathways, primarily hydrolysis and photolysis. These processes are influenced by various environmental factors, leading to the breakdown of the parent compound into several metabolites.

Hydrolysis Kinetics and Mechanisms

Hydrolysis is a major pathway for the degradation of this compound in aqueous environments. epa.gov This chemical process involves the reaction of the this compound molecule with water, leading to the cleavage of its carbamate (B1207046) ester bond. frontiersin.orgresearchgate.net The rate and mechanism of this reaction are significantly dependent on the pH of the surrounding medium. frontiersin.org

The stability of this compound in water is highly pH-dependent. epa.gov It is stable under acidic conditions but undergoes accelerated degradation in neutral and, particularly, in alkaline environments. epa.govepa.gov The rate of hydrolysis increases significantly as the pH moves from acidic to alkaline. frontiersin.org Laboratory studies have demonstrated that at a pH of 5, this compound is stable to hydrolysis. epa.gov However, as the pH increases, the half-life of the compound decreases dramatically. epa.gov At a neutral pH of 7, the hydrolysis half-life is approximately 8 days, which shortens to just 3 hours at a pH of 9. epa.govepa.gov This indicates that base-catalyzed hydrolysis is the predominant mechanism in alkaline solutions. fao.org

Hydrolytic Half-Life of this compound at Various pH Levels (25 °C)

| pH Level | Half-Life | Reference |

|---|---|---|

| 4.5 | 300 weeks | nih.gov |

| 5 | Stable (>31 days) | epa.govepa.govnih.gov |

| 6.0 | 17 weeks | nih.gov |

| 7.0 | 8 days (1.6 weeks) | epa.govepa.govnih.gov |

| 8.0 | 1.4 days | nih.gov |

| 9.0 | 3 hours | epa.govepa.gov |

Abiotic hydrolysis is a key process controlling the dissipation of this compound in the environment, particularly in neutral to alkaline soils and water. frontiersin.org The primary mechanism of hydrolysis involves the cleavage of the carbamate ester linkage. frontiersin.orgresearchgate.net This reaction results in the formation of a primary, non-toxic metabolite known as this compound oxime, or methyl N-hydroxy-N′,N′-dimethyl-1-thiooxaminidate. epa.govnih.govca.gov This transformation is considered the initial and major step in the abiotic degradation pathway in aqueous systems. epa.govfao.org The formation of the oxime derivative occurs as a result of the base-catalyzed hydrolysis of the methylcarbamoyl moiety. fao.org This process can be influenced by both abiotic and biotic factors, with a greater formation of this compound oxime observed under alkaline conditions. fao.org

Photolytic Transformation Processes

Photolysis, or degradation by light, is another significant pathway for the breakdown of this compound in the environment, especially in surface waters exposed to sunlight. nih.govca.gov The rate of decomposition is increased by sunlight, among other factors like aeration and alkalinity. nih.govnih.gov Studies have shown that ultraviolet radiation can destroy almost all this compound in river water samples within 48 hours. ca.gov

Direct photolysis occurs when this compound molecules directly absorb light energy, leading to their transformation. In a study conducted in purified buffered water at pH 5 (where hydrolysis is minimal), the photolytic half-life of this compound exposed to simulated sunlight was estimated to be 7 days, compared to over 30 days for the control sample kept in the dark. epa.gov

Research involving continuous irradiation has provided insights into the kinetics and products of this process. ndl.gov.in Upon monochromatic irradiation at 254 nm, the phototransformation quantum yield was determined to be 0.54 ± 0.08. ndl.gov.in Under polychromatic irradiation (λ > 290 nm), the photochemical efficiency was estimated to be 0.5 ± 0.1. ndl.gov.in Two primary degradation products were identified from these experiments. ndl.gov.in

Primary Photoproducts of this compound Direct Photolysis

| Photoproduct Name | Chemical Structure/Description | Reference |

|---|---|---|

| (E)-Oxamyl | Geometric isomer of the parent (Z)-Oxamyl | ndl.gov.in |

| N,N-dimethyl-2-nitrilo-acetamide | Nitrile derivative | ndl.gov.in |

The hydrolysis product, this compound oxime, is also subject to photolysis. Upon irradiation at 254 nm, its quantum yield of phototransformation was found to be 0.28, with its (E) isomer being the sole detected photoproduct. ndl.gov.in

Indirect photodegradation occurs when other chemical species in the environment, known as photosensitizers, absorb light and produce highly reactive species that then degrade this compound. One of the most important of these reactive species in natural waters is the hydroxyl radical (•OH). nih.gov The rate constant for the vapor-phase reaction of this compound with photochemically-produced hydroxyl radicals has been estimated as 2.3 x 10⁻¹¹ cm³/molecule-sec at 25 °C. nih.gov This corresponds to an atmospheric half-life of about 1.4 days. nih.gov In water, an experimental value for the rate constant of the reaction between this compound and hydroxyl radicals was determined to be 2.0 x 10⁹ L/mol-s at 22 °C, which corresponds to a half-life of about 134 days under specific laboratory assumptions. nih.gov

Microbial Biotransformation and Biodegradation of this compound

The dissipation of the nematicide this compound in the environment is predominantly governed by microbial activity. frontiersin.orgnih.govfrontiersin.org Microorganisms have demonstrated a remarkable capacity to break down this carbamate compound, utilizing it as a source of nutrients and energy. researchgate.netekb.eg This biological degradation is a critical process that influences the persistence and potential environmental impact of this compound.

Isolation and Phylogenetic Classification of this compound-Degrading Microorganisms

Researchers have successfully isolated and identified several bacterial strains capable of degrading this compound from agricultural soils, particularly those with a history of this compound application. frontiersin.orgresearchgate.net These soils often exhibit an accelerated rate of degradation, a phenomenon known as enhanced biodegradation. frontiersin.orgekb.eg

A notable study reported the isolation of four potent this compound-degrading bacterial strains from such a soil. frontiersin.orgnih.gov Through multilocus sequence analysis (MLSA) of housekeeping genes (16S rRNA, gyrB, and rpoD), these isolates were all classified within the genus Pseudomonas. frontiersin.orgnih.govresearchgate.net Specifically, the strains were identified as:

Pseudomonas extremaustralis strain OXA17 (clustering within the P. fluorescens subgroup) frontiersin.orgnih.gov

Pseudomonas monteilii strains OXA18 and OXA25 (grouping within the P. putida subgroup) frontiersin.orgnih.gov

Pseudomonas jinjuensis strain OXA20 frontiersin.org

Other studies have also identified different genera with the capacity for this compound bioremediation. For instance, Micrococcus luteus OX was isolated from soil and demonstrated the ability to utilize 87.8% of an initial this compound concentration within 48 hours. researchgate.net Additionally, bacteria from the genera Aminobacter and Mesorhizobium have been reported as this compound degraders. researchgate.netekb.eg

Table 1: Examples of Isolated this compound-Degrading Bacteria

| Strain ID | Genus/Species | Phylogenetic Subgroup | Source of Isolation |

|---|---|---|---|

| OXA17 | Pseudomonas extremaustralis | P. fluorescens | Agricultural soil with enhanced biodegradation |

| OXA18 | Pseudomonas monteilii | P. putida | Agricultural soil with enhanced biodegradation |

| OXA25 | Pseudomonas monteilii | P. putida | Agricultural soil with enhanced biodegradation |

| OXA20 | Pseudomonas jinjuensis | Not specified | Agricultural soil with enhanced biodegradation |

| OX | Micrococcus luteus | Not applicable | Agricultural soil |

Molecular Mechanisms of Microbial Degradation: Carbamate Hydrolase Genes (e.g., cehA, mcd)

The initial and most critical step in the microbial degradation of this compound is the hydrolysis of the carbamate ester linkage. researchgate.net This reaction is catalyzed by a class of enzymes known as carbamate hydrolases. researchgate.netasm.org

Genetic screening of the isolated Pseudomonas strains revealed the presence of a gene highly homologous to cehA, a carbamate hydrolase gene previously identified in bacteria that degrade other carbamates like carbaryl (B1668338) and carbofuran (B1668357). frontiersin.orgnih.gov Transcription analysis confirmed that the cehA gene is directly involved in the hydrolysis of this compound. frontiersin.orgnih.gov This gene was found in all four of the isolated Pseudomonas strains. frontiersin.org

While other carbamate hydrolase genes, such as mcd, cahA, and mcbA, have been identified in the degradation of various carbamate insecticides, studies on the isolated this compound-degrading Pseudomonas strains specifically pointed to the involvement of cehA. frontiersin.orgresearchgate.netasm.org The mcd gene, for example, was first isolated from an Achromobacter strain and is involved in carbofuran hydrolysis. frontiersin.org The enzyme encoded by cehA demonstrates a relaxed substrate specificity, as the isolated strains were also able to degrade other oximino carbamates (aldicarb, methomyl) and aryl-methyl carbamates (carbofuran, carbaryl). frontiersin.orgnih.gov

Enhanced Microbial Biodegradation Phenomena in Agricultural Soils

Enhanced microbial biodegradation is a phenomenon where the repeated application of a pesticide to a soil leads to an accelerated rate of its breakdown by the soil's microbial community. frontiersin.orgekb.eg This occurs because the pesticide acts as a selection pressure, favoring the growth and proliferation of microorganisms that can utilize it as a substrate. ekb.eg

Soils with a history of this compound treatment have been widely reported to exhibit this rapid degradation, which can sometimes lead to a reduction in the nematicide's efficacy. frontiersin.orgekb.eg The isolation of potent this compound-degrading bacteria, such as the aforementioned Pseudomonas strains, has been achieved by targeting these "problem" soils where enhanced biodegradation is evident. frontiersin.orgresearchgate.net This adaptation of the microbial community is a key factor in the low persistence of this compound in many agricultural settings. ekb.egnih.gov The application of this compound can induce a significant increase in the population of this compound-degrading microorganisms that carry the necessary catabolic genes, like cehA. nih.govuth.gr

Environmental Factors Influencing Microbial Degradation Kinetics

The rate of microbial degradation of this compound is not constant but is influenced by a range of environmental factors. researchgate.netwseas.com Understanding these factors is crucial for predicting the persistence of this compound in different soil environments.

pH: The degradation of this compound is significantly accelerated in neutral to alkaline soils. frontiersin.org This is due to a combination of abiotic chemical hydrolysis, which is faster at higher pH levels, and increased bacterial activity, which is also generally higher under alkaline conditions. frontiersin.org this compound is stable under acidic conditions (pH 5) but hydrolyzes with a half-life of 8 days at pH 7 and just 3 hours at pH 9. nih.govepa.govepa.gov

Temperature: Soil temperature has a major impact on this compound degradation rates, with warmer conditions generally promoting faster breakdown. researchgate.netbrill.com Studies have shown that temperature can account for a significant portion of the variation in degradation speed observed in field conditions. brill.com For example, one study found that the optimal temperature for degradation by Brevibacillus gelatini (OX1) was 25°C, while for Brevundimonas diminuta (OX2) it was 40°C, demonstrating variability among different degrading organisms. ekb.eg

Moisture: Soil moisture content also plays a critical role. brill.com Degradation is typically more rapid in moist soils compared to dry ones, as water is essential for microbial activity and can also facilitate chemical hydrolysis. epa.govbrill.com

Table 2: Influence of pH on this compound Hydrolysis Half-Life

| pH Level | Half-Life | Primary Degradation Pathway |

|---|---|---|

| 5 | Stable | Minimal degradation |

| 7 | 8 days | Chemical hydrolysis and microbial degradation |

| 9 | 3 hours | Primarily chemical hydrolysis |

Biotransformation Pathways and Identification of this compound Metabolites

The primary biotransformation pathway for this compound initiated by microbial action is hydrolysis. frontiersin.orgresearchgate.net The carbamate hydrolase enzyme, encoded by the cehA gene, cleaves the ester bond in the this compound molecule. researchgate.net

This enzymatic action results in the formation of two main metabolites:

This compound Oxime: This is the major, non-toxic transformation product. frontiersin.orgresearchgate.netepa.gov It is formed by the removal of the methylcarbamoyl group. researchgate.net In studies with isolated Pseudomonas strains, this compound was completely hydrolyzed to this compound oxime, which was not further transformed by these specific bacteria. frontiersin.orgnih.govresearchgate.net

Methylcarbamic Acid: This is the other product of the initial hydrolysis. researchgate.net It is an unstable compound that can be further utilized by microorganisms. researchgate.net

The isolated bacteria also demonstrated the ability to use the methylamine (B109427) released during the breakdown process as a source of carbon and nitrogen, a process supported by the detection of the enzyme methylamine dehydrogenase in the degrading strains. frontiersin.orgnih.gov Other metabolites that have been identified in soil metabolism studies include N,N-dimethyloxamic acid and ultimately carbon dioxide (CO2) through mineralization. nih.govepa.gov

Environmental Mobility and Distribution

This compound is characterized by its high solubility in water (280 g/L), which, combined with its weak sorption to soil particles (Kom 21.9 ml/g), gives it a high potential for mobility and leaching in the soil profile. frontiersin.orgepa.gov Laboratory studies have confirmed that this compound and some of its degradates can readily leach through various soil types. epa.govepa.gov

However, field observations often indicate that the actual mobility of this compound is limited. epa.gov This discrepancy is largely attributed to its rapid and efficient biodegradation in many soils. epa.gov The microbial breakdown of this compound often occurs faster than it can be transported through the soil column, thus mitigating the risk of it reaching groundwater. epa.gov

Despite this, under certain conditions, such as in vulnerable soils (e.g., sandy or silt loam) and where groundwater is acidic (which slows degradation), this compound has been detected in groundwater, indicating that leaching can occur when environmental factors are less favorable for degradation. epa.govepa.gov The field half-life of this compound can range from approximately 4 to 24 days, highlighting the variability in its persistence and, consequently, its mobility under different environmental conditions. brill.comorst.edu

Soil Adsorption and Leaching Potential in Diverse Soil Types

This compound demonstrates a high potential for mobility in soil systems, a characteristic primarily attributed to its high water solubility and low tendency to adsorb to soil particles. epa.govherts.ac.uk The soil organic carbon-water (B12546825) partitioning coefficient (Koc), a measure of a chemical's tendency to bind to organic matter in soil, for this compound is low, with reported values ranging from 6 to 25. nih.govorst.edu This low Koc value indicates weak binding and suggests that this compound is expected to have very high mobility in soil. nih.gov

Research findings confirm that this compound and its primary degradates—oxamohydroxamic acid and oxamic acid—readily leach through various soil types, including silt loam, loamy sand, sandy loam, and loam. epa.govepa.gov The adsorption of this compound is strongest in soils with high organic matter content and is considered fairly weak in sandy loam soils. orst.edumaguirehq.com Environmental factors also influence its adsorption; for instance, an increase in temperature leads to a decrease in adsorption. orst.edumaguirehq.com Due to its mobility, this compound is considered to have the capacity to leach to groundwater, particularly in vulnerable, well-drained soils like loamy sands where the water table is close to the surface. herts.ac.ukepa.gov While laboratory studies indicate high mobility, some field data suggest that this mobility can be limited, likely due to its rapid biodegradation in the soil environment. epa.gov

Table 1: this compound Soil Adsorption and Mobility

| Parameter | Value | Interpretation |

|---|---|---|

| Adsorption Coefficient (Koc) | 6 - 25 mL/g | Very high mobility potential in soil. nih.govorst.edu |

| GUS Leaching Potential Index | 2.23 | Transition state, indicating a potential to leach. herts.ac.uk |

| Adsorption Influencing Factors | Adsorption is strongest in soils with high organic matter. orst.edumaguirehq.com | |

| Adsorption decreases with increasing temperature. orst.edumaguirehq.com |

Transport and Distribution in Aquatic Systems

The transport of this compound into aquatic systems can occur through mechanisms such as spray drift during application or runoff from treated agricultural areas. epa.gov Its high solubility in water facilitates its distribution within these systems. epa.gov Once in an aquatic environment, this compound is not expected to adsorb significantly to suspended solids and sediment due to its low Koc values. nih.gov Volatilization from water surfaces is not considered an important fate process. nih.gov

The compound's mobility and persistence under certain conditions have led to its detection in groundwater in several states, including New York, Rhode Island, New Jersey, Massachusetts, and Florida. orst.eduepa.govepa.gov Concentrations have been found in deep groundwater (greater than 30 feet), confirming that this compound is persistent and mobile enough to contaminate groundwater resources through leaching. epa.gov Environmental concentration estimates by the U.S. EPA suggest average levels of 1 µg/L in surface water and 4 µg/L in groundwater. epa.gov

Environmental Persistence Profiles

Half-Life Dynamics in Soil Systems Under Varied Conditions

This compound is generally considered to have low persistence in the soil environment, with degradation occurring through both microbial metabolism and chemical hydrolysis. orst.edumaguirehq.comepa.gov The field half-life of this compound varies widely depending on environmental conditions, with reported ranges from 4 to 24 days. orst.edumaguirehq.comresearchgate.net In some cases, the chemical has been detected for 42-63 days and, at two sites, up to 91 days after application. researchgate.net

Several factors significantly influence the degradation rate of this compound in soil:

Microbial Activity : Decomposition by both aerobic and anaerobic bacteria is a primary loss pathway. orst.edumaguirehq.com The half-life under anaerobic conditions in silt loam can be less than 7 days. epa.gov

Soil pH : this compound hydrolyzes rapidly in neutral and alkaline soils and more slowly in acidic soils. orst.edumaguirehq.com This persistence in acidic soils may contribute to its detection in groundwater in certain regions. epa.gov

Soil Type : The half-life can range from 11 days in loamy sand to as long as 415 days in fine sand under aerobic laboratory conditions. nih.gov

Moisture and Temperature : Degradation is more rapid in wet soils than in dry soils. epa.gov Soil temperature has also been shown to have a greater impact on degradation than rainfall, accounting for up to 79% of the variation in some studies. researchgate.net

Table 2: Half-Life of this compound in Soil

| Condition | Soil Type | Half-Life (DT50) |

|---|---|---|

| Field Conditions | Various | 4 - 24 days orst.edumaguirehq.comresearchgate.net |

| Aerobic Lab Conditions | Loamy Sand | 11 days nih.gov |

| Aerobic Lab Conditions | Fine Sand | 415 days nih.gov |

| Anaerobic Lab Conditions | Silt Loam | < 7 days epa.gov |

Persistence Characteristics in Aquatic Environments

In aquatic environments, the persistence of this compound is highly dependent on the pH of the water. epa.gov It is stable under acidic conditions but degrades rapidly via hydrolysis in neutral to alkaline solutions. epa.govepa.gov Photolysis, or degradation by sunlight, also appears to be a significant pathway in acidic surface water. nih.govepa.gov When exposed to ultraviolet radiation in distilled or river water, its decomposition was rapid and extensive. epa.gov

A study conducted in river water showed that this compound had a half-life of just 1 to 2 days. orst.edu In another study where river water was spiked with 1 ppm of this compound, 99% of the compound hydrolyzed within 48 hours. epa.gov

Table 3: Hydrolysis Half-Life of this compound in Water

| pH Level | Half-Life (DT50) |

|---|---|

| 5.0 | Stable epa.gov |

| 7.0 | 8 days epa.gov |

| 9.0 | 3 hours epa.gov |

Efficacy and Mechanisms of Action in Target Organisms

Nematicidal Activity of Oxamyl (B33474)

This compound is recognized for its efficacy as both a systemic and contact nematicide. cabidigitallibrary.org It is utilized on a variety of field crops, vegetables, fruits, and ornamental plants to control a broad spectrum of plant-parasitic nematodes. nih.govorst.edu

This compound has demonstrated effectiveness against numerous economically important nematode genera. Research has documented its activity against root-knot nematodes (Meloidogyne spp.), cyst nematodes (Globodera and Heterodera spp.), lesion nematodes (Pratylenchus spp.), and stem and bulb nematodes (Ditylenchus spp.), among others. herts.ac.uk

Studies have shown that the susceptibility to this compound can vary between different nematode species. For instance, in one comparative study, the lesion nematode Pratylenchus penetrans was found to be more than ten times more susceptible to this compound than the stem and bulb nematode, Ditylenchus dipsaci. nih.gov Hatched second-stage juveniles of the potato cyst nematode, Globodera rostochiensis, were found to be more sensitive to low concentrations of this compound than unhatched juveniles or adult males. researchgate.net While effective against many species, it has been reported that this compound does not provide control for Meloidogyne javanica. cabidigitallibrary.org

The efficacy of this compound has been quantified in various studies. For example, it exhibited a high level of egg hatching inhibition (90%) against Meloidogyne incognita and could achieve 95-100% mortality of the second-stage juveniles (J2). ekb.eg In another study, the concentration of this compound that inhibited 50% of acetylcholinesterase activity (IC50) and the lethal dose for 50% of the population (LD50) were determined for several species, highlighting the differential susceptibility. nih.gov

| Nematode Species | Common Name | Efficacy Data | Reference |

|---|---|---|---|

| Meloidogyne incognita | Root-Knot Nematode | 90% egg hatching inhibition; 95-100% J2 mortality | ekb.eg |

| Globodera rostochiensis | Potato Cyst Nematode | EC50 for J2 activity: 0.5 µg/ml | researchgate.net |

| Pratylenchus penetrans | Lesion Nematode | AChE IC50: 2.6 x 10-7 M; LD50 (juveniles): 140 mg/L | nih.gov |

| Aphelenchoides fragariae | Foliar Nematode | LD50 (juveniles): 830 mg/L | nih.gov |

| Ditylenchus dipsaci | Stem and Bulb Nematode | AChE IC50: 5.7 x 10-6 M; LD50 (juveniles): 1,376 mg/L | nih.gov |

| Tylenchulus semipenetrans | Citrus Nematode | AChE IC50: 7.5 x 10-7 M | researchgate.net |

The primary mode of action for this compound in nematodes is the inhibition of the enzyme acetylcholinesterase (AChE). nih.govherts.ac.uknih.gov AChE is a critical enzyme in the nervous system responsible for hydrolyzing the neurotransmitter acetylcholine (B1216132) at the neuromuscular synapse. nih.govnih.gov

As a carbamate (B1207046) nematicide, this compound functions as a reversible inhibitor of AChE. nih.govmdpi.com It carbamylates the active site of the enzyme, forming an unstable complex. nih.gov This inhibition prevents the breakdown of acetylcholine, leading to its accumulation in the synapse. The resulting excessive stimulation of nerve impulses causes nematode hyperactivity, incoordination, paralysis, and ultimately, death. nih.govresearchgate.net The reversible nature of this inhibition means that the enzyme can be regenerated, which contrasts with the action of organophosphate pesticides that cause more persistent inhibition. nih.gov

Insecticidal and Acaricidal Activity of this compound

In addition to its nematicidal properties, this compound is a broad-spectrum insecticide and acaricide, controlling a wide range of pest species. orst.eduepa.govnih.gov

This compound is effective against numerous insect and mite pests across various crops. epa.gov Its spectrum of control includes, but is not limited to, aphids, thrips, leafminers, flea beetles, Colorado potato beetles, and potato leafhoppers. epa.govepa.gov It is also used to manage spider mites and ticks. herts.ac.uk

| Pest Group | Specific Pests | Reference |

|---|---|---|

| Aphids | Various species | epa.govepa.gov |

| Beetles | Colorado Potato Beetle, Flea Beetles | epa.gov |

| Thrips | Western Flower Thrips | epa.govepa.gov |

| True Bugs | Tarnished Plant Bug | epa.gov |

| Leafhoppers | Potato Leafhopper | epa.govepa.gov |

| Mites | Two-Spotted Spider Mite, other spider mites | herts.ac.ukepa.gov |

| Leafminers | Various species | epa.gov |

The insecticidal and acaricidal mechanism of this compound is identical to its nematicidal mode of action. regulations.gov It functions by inhibiting the acetylcholinesterase (AChE) enzyme in the nervous system of insects and mites. nih.govregulations.gov This inhibition disrupts the normal function of the neurotransmitter acetylcholine, leading to a state of constant nerve stimulation. nih.gov The resulting "cholinergic crisis" manifests as symptoms including tremors, muscle twitching, paralysis, and ultimately, the death of the pest. mdpi.comnoaa.gov

Systemic Uptake and Translocation Processes in Host Plants

A key characteristic of this compound is its systemic activity within plants. cabidigitallibrary.orgregulations.gov It can be absorbed by the plant and moved to different tissues, providing protection against pests that feed on various plant parts. This systemic nature allows for flexible application methods, including both soil and foliar treatments, to control soilborne and foliar pests. cabidigitallibrary.orgorst.edu

This compound is described as having ambimobile properties, meaning it can be transported in both the xylem and the phloem. researchgate.net

Xylem Transport : When applied to the soil or taken up by the roots, this compound can enter the xylem, the plant's water-conducting tissue. youtube.com It is then transported upwards with the flow of water and nutrients from the roots to the stems and leaves. nih.gov

Phloem Transport : Following foliar application, this compound can penetrate the leaf tissue and enter the phloem, which transports sugars and other organic compounds produced during photosynthesis from the leaves (sources) to areas of growth and storage like roots and fruits (sinks). youtube.com This downward and outward movement is crucial for controlling root-feeding pests, such as nematodes, via a foliar spray. cabidigitallibrary.orgnih.gov

The ability of this compound to move between the xylem and phloem systems is related to its physicochemical properties, particularly its permeability across plant cell membranes. researchgate.net This allows for its distribution throughout the plant, making it an effective systemic pesticide. researchgate.net

Phytotoxicological Interactions and Plant Growth Regulatory Effects of this compound

This compound exhibits a dualistic interaction with plants, demonstrating both phytotoxic and growth-regulatory effects that are largely dependent on the concentration applied, the plant species, and the method of application. As a systemic compound, this compound is absorbed by the plant and translocated through its vascular tissues, allowing for widespread internal activity. This systemic movement is crucial to its function not only as a nematicide but also as a plant growth regulator. flvc.org The efficacy of its systemic action can be influenced by environmental stressors; for instance, drought conditions may impair translocation and reduce its effects.

Plant Growth Regulatory Effects

At specific, typically lower concentrations, this compound has been observed to produce beneficial effects on plant growth and development. This has led to its registration and use as a plant growth regulator for thinning apple blossoms. researchgate.net Research has shown that this compound can thin apple trees at a level comparable to other chemical thinners like carbaryl (B1668338). researchgate.net

Studies have documented positive growth responses in several crops. When applied as a seed coating on soybeans, this compound did not negatively affect seedling emergence and, at certain concentrations, resulted in greater shoot and root growth compared to untreated controls. nih.gov In soil infested with the soybean cyst nematode (Heterodera glycines), soybean plants from this compound-coated seeds showed significantly greater shoot weight. nih.gov

Similarly, research on tomato (Lycopersicon esculentum) and mustard (Brassica juncea) has shown that this compound can have a beneficial effect on root and shoot growth up to certain application rates. For 'Pusa Ruby' tomatoes, beneficial effects were noted up to 0.3 g kg⁻¹ of soil, while for 'Pusa Dophasali' mustard, the threshold was 0.2 g kg⁻¹ of soil. Beyond these levels, the effects became toxic. In another study, tomato plants treated with the recommended dose of this compound showed an increase in plant length (85.6%), total plant fresh weight (90.3%), and shoot dry weight (122.2%) compared to nematode-infected, untreated plants. ekb.eg

Table 1. Effect of this compound Seed Coating on Soybean Growth This table summarizes the observed effects of coating soybean seeds with different concentrations of this compound solution on seedling emergence and growth in sterile soil.

| This compound Concentration (mg/ml) | Seedling Emergence (Day 7) | Shoot and Root Growth |

| 20 | Equal to or greater than control | Not specified |

| 40 | Equal to or greater than control | Greater than control |

| 80 | Equal to or greater than control | Greater than control |

| 160 | Equal to or greater than control | Not specified |

| Data sourced from a study on soybean seed coating with this compound. nih.gov |

One of the proposed indirect mechanisms for these growth-promoting effects is this compound's influence on the availability of soil nutrients. Studies have shown that the application of this compound can alter the concentration of both macro and micronutrients in the soil. researchgate.net For example, the availability of phosphorus was found to increase with this compound concentration over time. The concentrations of DTPA-extractable micronutrients such as Zinc (Zn), Copper (Cu), Cadmium (Cd), Manganese (Mn), and Nickel (Ni) also increased, reaching a maximum 30 days after an application of 0.3 g of this compound kg⁻¹ soil. researchgate.net Conversely, potassium availability initially decreased before later increasing. These alterations in nutrient availability can, in turn, impact plant growth.

Table 2. Effect of this compound on Growth of Tomato and Mustard in Soil This table indicates the concentration-dependent effects of this compound on the growth of tomato and mustard plants.

| Plant Species | Beneficial Growth Effect Threshold (g this compound kg⁻¹ soil) | Effect Above Threshold |

| Tomato (Pusa Ruby) | ≤ 0.3 | Toxic |

| Mustard (Pusa Dophasali) | ≤ 0.2 | Toxic |

| Data derived from research on the influence of this compound on nutrient availability and plant growth. |

Phytotoxicological Interactions

While beneficial at lower doses, higher concentrations of this compound can be phytotoxic. As noted, doses above 0.3 g kg⁻¹ for tomato and 0.2 g kg⁻¹ for mustard proved to be toxic. Research on pea and bean plants also indicated that while higher application rates of this compound improved nematode control, they concurrently increased the risk of phytotoxicity. researchgate.net

Specific plant sensitivities have been reported. For instance, some strawberry varieties are known to be susceptible to injury from this compound. Furthermore, when used for thinning apples, this compound applications combined with oil can result in the fruit having a dull finish, and some leaf phytotoxicity can occur. researchgate.netwisc.edu This demonstrates that both the inherent sensitivity of the plant and the formulation used can influence the phytotoxic outcome.

Compound Index

Resistance Development and Management Strategies

Mechanisms of Resistance Development in Target Pest Populations to Oxamyl (B33474)

Resistance to this compound in target pest populations, such as insects and nematodes, primarily develops through two recognized mechanisms: metabolic resistance and target-site insensitivity.

Metabolic Resistance: This form of resistance involves the pest's ability to detoxify or break down the insecticide before it can exert its toxic effect. Research has shown that certain pest populations have developed enhanced metabolic pathways capable of degrading this compound. For instance, a study on the tarnished plant bug (Lygus lineolaris) identified a set of 20 genes encoding for six enzyme classes that are involved in detoxifying this compound. epa.gov These enzymes, particularly esterases, can hydrolyze the carbamate (B1207046) ester bond in this compound, rendering it non-toxic. The upregulation of these detoxification genes allows the pest to withstand exposure to this compound at concentrations that would be lethal to susceptible individuals.

Target-Site Insensitivity: this compound, a carbamate insecticide, functions by inhibiting the enzyme acetylcholinesterase (AChE) in the nervous system of the pest. irac-online.orgirac-online.orgcroplife.org.au This inhibition leads to an accumulation of the neurotransmitter acetylcholine (B1216132), resulting in paralysis and death. irac-online.org Target-site insensitivity occurs when genetic mutations alter the structure of the AChE enzyme in a way that reduces its affinity for this compound. This modification prevents or lessens the binding of the insecticide to its target, thereby diminishing its inhibitory effect. While the specific mutations conferring resistance to this compound in all pest species have not been exhaustively detailed, this mechanism is a well-documented form of resistance to carbamate and organophosphate insecticides, which share the same mode of action. irac-online.org

The selection for either or both of these resistance mechanisms is driven by the repeated application of this compound or other insecticides from the same chemical group (IRAC Group 1A). harvestchemicals.co.zaepa.gov Over time, the proportion of resistant individuals in the pest population increases, leading to a decline in the field performance of the insecticide.

Strategies for Mitigating this compound Resistance in Pest Management Programs

To delay the onset and manage the development of resistance to this compound, a multi-faceted approach is necessary. This involves the strategic use of different control methods to reduce the selection pressure on pest populations.

A cornerstone of insecticide resistance management is the rotation of products with different modes of action. irac-online.org this compound is classified under IRAC (Insecticide Resistance Action Committee) Group 1A, which consists of acetylcholinesterase (AChE) inhibitors. harvestchemicals.co.zaregulations.gov To mitigate resistance, it is crucial to avoid the exclusive and repeated use of insecticides from this group. harvestchemicals.co.za

Pest management programs should be designed to alternate applications of this compound with insecticides or nematicides from different IRAC groups. harvestchemicals.co.za This strategy ensures that successive generations of a pest are not exposed to the same mode of action, making it more difficult for resistance to develop. irac-online.org For example, after using a Group 1A insecticide like this compound, a grower could switch to a product from a different group that targets a different biological process in the pest.

Table 1: Example of an Insecticide Rotation Strategy

| Application Window | Pest Generation | IRAC Mode of Action Group | Example Active Ingredient |

|---|---|---|---|

| Window 1 | First | Group 1A | This compound |

| Window 2 | Second | Group 4A (Nicotinic Acetylcholine Receptor Agonists) | Imidacloprid |

| Window 3 | Third | Group 3A (Sodium Channel Modulators) | Pyrethroids |

This table is for illustrative purposes only. Specific product selection and rotation schedules should be based on local conditions, pest pressures, and expert recommendations.

Tank mixing this compound with an insecticide or nematicide from a different mode of action group can be another effective strategy for resistance management. epa.gov This approach exposes the target pest to two or more toxic mechanisms simultaneously, making it less likely that an individual will survive and reproduce.

When considering tank mixtures, it is important to select products that are effective against the target pest and have different IRAC classifications. epa.gov It is also crucial to ensure the chemical and physical compatibility of the products in the tank mix to avoid application issues. epa.gov However, mixtures may become less effective if resistance is already developing to one or both of the active ingredients. epa.gov

The most sustainable approach to managing pest resistance is to incorporate this compound into a broader Integrated Pest Management (IPM) program. epa.govharvestchemicals.co.zaregulations.gov IPM is an ecosystem-based strategy that focuses on long-term prevention of pests or their damage through a combination of techniques such as biological control, habitat manipulation, modification of cultural practices, and the use of resistant varieties.

Within an IPM framework, chemical control, including the use of this compound, is just one tool among many. The principles of IPM that contribute to resistance management include:

Scouting and Monitoring: Regularly monitoring pest populations to determine if and when chemical intervention is necessary. This helps to avoid unnecessary applications and reduces selection pressure. epa.gov

Action Thresholds: Establishing economic or action thresholds to guide treatment decisions, ensuring that pesticides are only applied when pest populations reach a level that could cause significant damage. epa.gov

Cultural and Biological Controls: Utilizing practices such as crop rotation, sanitation, and the conservation of natural enemies to suppress pest populations and reduce reliance on chemical controls. harvestchemicals.co.za

Record Keeping: Maintaining detailed records of pesticide use to inform future resistance management decisions. epa.gov

By integrating this compound into a comprehensive IPM system, growers can minimize the selection pressure for resistance, prolong the effectiveness of this important pest management tool, and promote a more sustainable agricultural system. regulations.gov

Environmental Impact and Ecological Considerations

Effects of Oxamyl (B33474) on Non-Target Soil Microbial Communities

Pesticides applied to crops can reach the soil, potentially affecting non-target microorganisms researchgate.net. This compound's degradation in soil is primarily controlled by microorganisms and pH, with degradation accelerating in neutral to alkaline soils due to abiotic hydrolysis and higher bacterial activity nih.govfrontiersin.org. This can lead to enhanced microbial degradation in repeatedly treated soils frontiersin.org.

Alterations in Soil Bacterial Diversity and Community Composition

Studies investigating the effects of this compound on soil bacterial communities have yielded varied results depending on the analytical methods used. Analysis of total bacterial communities using DNA-based methods has sometimes shown no significant effects on alpha diversity indices researchgate.netresearchgate.netnih.gov. However, some studies using DNA analysis have reported decreases in the relative abundance of specific phyla, such as Bacteroidetes and Gemmatimonadetes, after this compound exposure researchgate.netresearchgate.netnih.govsci-hub.se.

Impact on Soil Microbial Activity and Function (e.g., Mineralization)

Microbial degradation is the primary process controlling the dissipation of this compound in the environment nih.govfrontiersin.orgresearchgate.net. This compound can be rapidly mineralized by indigenous microorganisms in soil, with over 70% mineralization observed within a month in some studies researchgate.netresearchgate.netnih.gov. This rapid mineralization is often accompanied by a significant increase in the number of this compound-degrading microorganisms researchgate.netresearchgate.netnih.gov. Bacteria capable of utilizing this compound as a sole carbon source have been isolated from agricultural soils exhibiting enhanced degradation researchgate.net. These isolated bacteria, often belonging to the genus Pseudomonas, can hydrolyze this compound to this compound oxime nih.govfrontiersin.orgresearchgate.net.

While some studies using dilution plates have indicated no effect of this compound on general fungal and bacterial populations or carbon mineralization fao.org, others highlight the increase in specialized this compound-degrading microbial fractions and their role in mineralization frontiersin.org.

Ecological Effects on Non-Target Organisms

This compound can pose risks to various non-target organisms in both aquatic and terrestrial ecosystems epa.govregulations.govnih.gov.

Impacts on Aquatic Invertebrate Populations and Ecosystem Health

This compound is characterized by high acute toxicity to aquatic organisms, including freshwater invertebrates nih.govfrontiersin.orgepa.gov. Pesticide contamination of aquatic ecosystems, often through surface runoff and leaching, is a significant stressor, particularly impacting invertebrates which are highly sensitive to these pollutants researchgate.net. The acute toxicity of this compound to freshwater invertebrates has been identified as a potential risk concern epa.govregulations.gov. While mitigation measures are expected to reduce potential ecological risks, concerns for endangered species of freshwater invertebrates have been noted epa.govregulations.govepa.gov.

Ecological Risks to Avian and Non-Human Mammalian Species

This compound poses acute and chronic risks to avian and mammalian species, particularly from unincorporated spray applications epa.govregulations.govnih.govepa.gov. Acute toxicity and reproductive effects in birds and mammals may result from single or repeated exposures epa.gov. Studies have indicated high acute and chronic ecotoxicity to birds herts.ac.uksemanticscholar.org. For avian species, reproductive effects, such as reduced egg production and fertility, have been observed nih.gov. The assessment of risks to birds and mammals is an important component of the regulatory review process for this compound nih.govregulations.gov.

Pollinator Interactions and Ecotoxicity Assessments

This compound is considered moderately to highly toxic to bees on an acute contact basis herts.ac.uksemanticscholar.orgnih.gov. Residues on foliage following application may remain toxic to bees for several days nih.gov. Due to its toxicity to honeybees, precautions regarding spray drift are necessary nih.gov. The potential for this compound residues in pollen and nectar is also a consideration for pollinator exposure researchgate.netufl.edu. Studies have measured this compound residues in pollen and nectar after application researchgate.net. Ecotoxicity assessments for pollinators are a required part of the registration and review process for pesticides like this compound regulations.govregulations.govepa.gov.

Table 1: Summary of this compound's Impact on Soil Bacterial Community

| Aspect | Effect of this compound | Analytical Method | Source Index |

| Alpha Diversity (Total Community) | No significant changes observed in some studies. | DNA-based NGS | researchgate.netresearchgate.netnih.gov |

| Beta Diversity (Active Community) | Significant changes in community composition observed. | RNA-based NGS | researchgate.netresearchgate.netnih.gov |

| Relative Abundance of Specific Phyla | Decrease in Bacteroidetes and Gemmatimonadetes observed in some studies. | DNA-based analysis | researchgate.netresearchgate.netnih.govsci-hub.se |

| Abundance of this compound-Degrading Microorganisms | Significant increase observed. | cehA q-PCR, Mineralization assays, Isolation studies | researchgate.netresearchgate.netnih.govfrontiersin.orgekb.eg |

Table 2: Ecotoxicity Endpoints for Non-Target Organisms

Analytical Methodologies for Oxamyl and Its Metabolites

Sample Preparation and Extraction Techniques from Environmental Matrices

The initial and often most critical step in the analysis of Oxamyl (B33474) is the preparation and extraction of the analyte from the sample matrix. The chosen technique depends heavily on the physical and chemical properties of the matrix, such as water, soil, or plant tissue.

Water Samples: The analysis of this compound and its oxime metabolite in water can be straightforward. A common method involves acidifying a 10 mL aliquot of the water sample with an aqueous solution of formic acid. epa.gov Often, no further concentration or cleanup steps are necessary, which simplifies the process significantly. epa.gov If the sample contains sediment, filtration through a 0.45 µm filter (e.g., PTFE) is performed prior to analysis. epa.gov

Soil Samples: Soil matrices are more complex and require more rigorous extraction procedures. A widely used technique is Accelerated Solvent Extraction (ASE), which employs solvents at elevated temperatures and pressures to achieve rapid and efficient extraction. epa.govfao.org A typical procedure involves mixing the soil sample with silica (B1680970) gel and extracting it with a solution such as 0.01% formic acid in an 80:20 (v/v) acetonitrile:methanol (B129727) mixture. epa.govfao.org Following extraction, the extract is often concentrated under a stream of nitrogen and then reconstituted in a solution suitable for chromatographic injection, such as 0.01% formic acid in water. epa.gov Other methods include shaking the soil sample with a methanol/water solution, followed by centrifugation, or using dichloromethane. fao.orgrsc.org Soil samples are generally stored frozen at temperatures of -10°C or lower before analysis to ensure the stability of the analytes. epa.gov

Table 1: Sample Preparation Methods for Water and Soil This table is interactive. Click on the headers to sort.

| Matrix | Preparation/Extraction Method | Solvent/Reagents | Cleanup Step | Reference |

|---|---|---|---|---|

| Water | Direct Injection | Aqueous Formic Acid | Filtration (if necessary) | epa.gov |

| Soil | Accelerated Solvent Extraction (ASE) | 0.01% Formic Acid in Acetonitrile/Methanol | Concentration and Reconstitution | epa.govfao.org |

| Soil | Shaking | Methanol/Water | Centrifugation | fao.org |

| Soil | Shaking | Dichloromethane | Florisil Column Chromatography | rsc.org |

For plant tissues, the primary goal is to efficiently extract this compound while minimizing co-extraction of interfering substances like pigments and lipids. A prevalent method involves initial extraction with organic solvents. Ethyl acetate (B1210297) is a commonly used solvent for this purpose. fao.orgacs.org The process is often followed by a liquid-liquid partitioning cleanup step to remove matrix components. fao.org For certain crops like peppers, tomatoes, and cucumbers, extraction with ethyl acetate is followed by a cleanup step using an alumina (B75360) column. nih.gov An alternative solvent system for crops is a mixture of acetone (B3395972) and dichloromethane. rsc.org

Chromatographic Separation Techniques

Chromatography is the core of the analytical process, serving to separate this compound and its metabolites from each other and from any remaining matrix interferences before detection. Both high-performance liquid chromatography and gas chromatography have been successfully applied.

HPLC, particularly in its reversed-phase configuration, is the most common technique for the analysis of this compound. fao.org This is largely due to the compound's polarity and thermal instability, which can make gas chromatography challenging without derivatization. A reversed-phase HPLC method has been adopted as a full CIPAC (Collaborative International Pesticides Analytical Council) method for the determination of this compound in various formulations. fao.org

Typical HPLC systems for this compound analysis employ C18 columns (e.g., Hypersil ODS) with gradient elution. epa.govepa.gov The mobile phase often consists of a mixture of water and an organic solvent like methanol or acetonitrile, with additives such as formic acid or ammonium (B1175870) formate (B1220265) to improve peak shape and ionization efficiency for mass spectrometry detection. epa.gov For example, a gradient elution might be used with a mobile phase containing 0.1% formic acid in water and methanol. epa.gov

Table 2: High-Performance Liquid Chromatography (HPLC) Parameters This table is interactive. Click on the headers to sort.

| Column Type | Mobile Phase Components | Detection Method | Application | Reference |

|---|---|---|---|---|

| Reversed-Phase C18 | Water/Methanol with Formic Acid | MS/MS | Water Samples | epa.gov |

| Hypersil ODS (C18) | Water/Methanol with Formic Acid/Ammonium Formate | MS | Soil Samples | epa.gov |

| Reversed-Phase | Acetonitrile/Water | UV / Chemiluminescence | Water & Tomato | nih.gov |

| Reversed-Phase | Not Specified | UV | Formulations | fao.org |

While less common than HPLC for the intact analysis of this compound, GC methods have been developed. These methods typically require a derivatization step because this compound is thermally labile. A common approach involves the alkaline hydrolysis of this compound to its more volatile and stable oxime metabolite (IN-A2213), which is then analyzed by GC. fao.orgacs.org

Detection is often achieved using element-selective detectors. A flame photometric detector (FPD) operated in the sulfur mode is frequently used, providing high selectivity for sulfur-containing compounds like the oxime derivative. fao.orgrsc.orgacs.org Another option is a thermionic nitrogen-phosphorus detector (NPD), which is sensitive to both nitrogen and phosphorus. nih.gov A method has also been developed using an electron-capture detector (ECD) after converting this compound into the dinitrophenyl methylamine (B109427) (DNPMA) derivative. scholaris.ca

Mass Spectrometric Detection and Quantification Methods

Mass spectrometry (MS), especially when coupled with liquid chromatography (LC-MS or LC-MS/MS), has become the definitive technique for the detection and quantification of this compound and its metabolites. It offers unparalleled sensitivity and selectivity, allowing for confident identification and trace-level quantification.

The analysis is typically performed using an electrospray ionization (ESI) source in the positive ion mode. epa.govfao.org For single quadrupole mass spectrometers, selected ion monitoring (SIM) is used to monitor specific ions. For this compound, the ammonium adduct ion [M+NH₄]⁺ at m/z 237 is often monitored, while for the oxime metabolite, the protonated molecule [M+H]⁺ at m/z 163 is used. epa.gov

Tandem mass spectrometry (MS/MS) provides even greater selectivity and confirmation of the analyte's identity. This is achieved through multiple reaction monitoring (MRM), where a specific precursor ion is selected in the first quadrupole, fragmented in a collision cell, and a specific product ion is monitored in the third quadrupole. epa.gov For this compound, a common transition is the fragmentation of the precursor ion at m/z 237 to a product ion at m/z 72 for quantification. A secondary transition, such as m/z 237 to m/z 90, can be used for confirmation. fao.org Similarly, for the oxime metabolite IN-A2213, the transition m/z 163 → m/z 72 is used for quantification. fao.org

Table 3: Mass Spectrometric Parameters for this compound and IN-A2213 This table is interactive. Click on the headers to sort.

| Analyte | Ionization Mode | Precursor Ion (m/z) | Product Ion (m/z) - Quantification | Product Ion (m/z) - Confirmation | Reference |

|---|---|---|---|---|---|

| This compound | ESI+ | 237 ([M+NH₄]⁺) | 72 | 90 | epa.govfao.org |

| IN-A2213 (this compound Oxime) | ESI+ | 163 ([M+H]⁺) | 72 | 90 | epa.govfao.org |

Liquid Chromatography-Mass Spectrometry (LC/MS/MS) for this compound and Its Oxime Metabolite

Liquid Chromatography with tandem mass spectrometry (LC/MS/MS) is a highly effective and widely used method for the detection, quantification, and confirmation of this compound and its primary environmental metabolite, this compound oxime, in various matrices such as water and soil. epa.govepa.gov This technique offers excellent sensitivity and selectivity, allowing for the analysis of trace levels of these compounds.

The general principle of the method involves chromatographic separation of the analytes using reversed-phase liquid chromatography, followed by detection with a triple quadrupole mass spectrometer. epa.govepa.gov For water samples, a 10 mL aliquot may be acidified with formic acid, with no further concentration or cleanup steps required before analysis. epa.gov Soil samples are typically stored frozen before being processed and extracted. epa.gov

The analysis is performed by the mass spectrometer using atmospheric pressure ionization (API), often in the positive ion mode. epa.gov The system operates in Multiple Reaction Monitoring (MRM) mode, which provides high specificity by monitoring a specific precursor ion to product ion transition for each analyte. epa.gov For this compound, the ammonium adduct ion [M+NH₄]⁺ with a mass-to-charge ratio (m/z) of 237 is often used as the precursor ion, while the protonated molecule [M+H]⁺ at m/z 163 is used for the oxime metabolite. epa.gov The precursor ions are fragmented through collision-induced dissociation, and a specific product ion is monitored in the third quadrupole, ensuring reliable identification and quantification. epa.gov